Bendamustine D4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

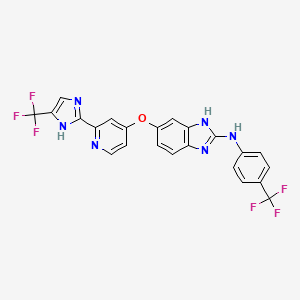

SDX-105 D4, también conocido como Bendamustina D4, es una versión marcada con deuterio de Bendamustina. Bendamustina es un agente quimioterapéutico con propiedades alquilantes y antimetabolitas. Se utiliza principalmente en el tratamiento de neoplasias hematológicas, como el linfoma no Hodgkin y la leucemia linfocítica crónica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de SDX-105 D4 implica la incorporación de deuterio en la molécula de Bendamustina. Esto se logra típicamente mediante el uso de reactivos deuterados en el proceso de síntesis. Los pasos clave incluyen la formación del anillo de benzimidazol, la unión del grupo alquilante de 2-cloroetilamina y la adición de la cadena lateral de ácido butírico .

Métodos de Producción Industrial

La producción industrial de SDX-105 D4 sigue rutas sintéticas similares a la síntesis de laboratorio, pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El uso de disolventes y reactivos deuterados es crucial para mantener el etiquetado de deuterio a lo largo de la síntesis .

Análisis De Reacciones Químicas

Tipos de Reacciones

SDX-105 D4 experimenta varios tipos de reacciones químicas, que incluyen:

Alquilación: Como agente alquilante, forma enlaces covalentes con el ADN, lo que lleva a la reticulación del ADN y a la rotura de la cadena.

Sustitución: El grupo 2-cloroetilamina puede sufrir reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes

Alquilación: Generalmente implica el uso de ADN como sustrato en condiciones fisiológicas.

Sustitución: Los reactivos comunes incluyen nucleófilos como tioles y aminas.

Productos Principales

Los principales productos de estas reacciones son los aductos de ADN y las cadenas de ADN reticuladas, que conducen a los efectos citotóxicos observados en las células cancerosas .

Aplicaciones Científicas De Investigación

SDX-105 D4 tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

SDX-105 D4 ejerce sus efectos principalmente a través de la alquilación del ADN. Esto conduce a la formación de enlaces cruzados de ADN y roturas de cadena, que interfieren con la replicación y transcripción del ADN. El compuesto induce la muerte celular a través de mecanismos como la apoptosis y la catástrofe mitótica . Los principales objetivos moleculares incluyen el propio ADN y las proteínas involucradas en la respuesta al daño del ADN, como la quinasa similar a Polo 1 (PLK-1) y la quinasa Aurora A (AurkA) .

Comparación Con Compuestos Similares

Compuestos Similares

Chlorambucil: Otro agente alquilante utilizado en el tratamiento de neoplasias hematológicas.

Ciclofosfamida: Un agente quimioterapéutico ampliamente utilizado con propiedades alquilantes similares.

Singularidad

SDX-105 D4 es único debido a su estructura multifacética, que incluye un anillo de benzimidazol, un grupo alquilante de 2-cloroetilamina y una cadena lateral de ácido butírico. Esta estructura contribuye a su mecanismo de acción distintivo y su capacidad para superar la resistencia a otros agentes alquilantes .

Propiedades

Fórmula molecular |

C16H21Cl2N3O2 |

|---|---|

Peso molecular |

362.3 g/mol |

Nombre IUPAC |

4-[5-[2-chloroethyl-(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid |

InChI |

InChI=1S/C16H21Cl2N3O2/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23/h5-6,11H,2-4,7-10H2,1H3,(H,22,23)/i7D2,9D2 |

Clave InChI |

YTKUWDBFDASYHO-BSFGQKQYSA-N |

SMILES isomérico |

[2H]C([2H])(C([2H])([2H])Cl)N(CCCl)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C |

SMILES |

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O |

SMILES canónico |

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.